molecular formula C36H40ClN B15344175 (+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride CAS No. 24629-76-3

(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride

Cat. No.: B15344175
CAS No.: 24629-76-3
M. Wt: 522.2 g/mol
InChI Key: FQVOOMWWXIVCHN-UHFFFAOYSA-N
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Description

(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride is a bicyclic monoterpene-derived amine featuring two para-phenylbenzyl substituents on the bornanamine core. The bornanamine scaffold (C10H17N) is a rigid bicyclo[2.2.1]heptane structure, and the substitution of two aromatic p-phenylbenzyl groups at the 2-position nitrogen introduces significant hydrophobicity and steric bulk .

Properties

CAS No.

24629-76-3

Molecular Formula

C36H40ClN

Molecular Weight

522.2 g/mol

IUPAC Name

bis[(4-phenylphenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C36H39N.ClH/c1-35(2)33-22-23-36(35,3)34(24-33)37(25-27-14-18-31(19-15-27)29-10-6-4-7-11-29)26-28-16-20-32(21-17-28)30-12-8-5-9-13-30;/h4-21,33-34H,22-26H2,1-3H3;1H

InChI Key

FQVOOMWWXIVCHN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)C6=CC=CC=C6)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride typically involves multiple steps, starting with the preparation of the bornane skeleton. The key steps include:

    Formation of the Bornane Skeleton: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of p-Phenylbenzyl Groups: This step involves the reaction of the bornane derivative with p-phenylbenzyl halides in the presence of a base to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-phenylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine HCl Two p-phenylbenzyl groups C36H39N·HCl 514.17 High hydrophobicity, steric bulk
(+-)-endo-N-Benzyl-2-bornanamine HCl Single benzyl group C17H25N·HCl 279.85 Base structure for comparison
(+-)-endo-N-(p-Trifluoromethylbenzyl)-2-bornanamine HBr p-Trifluoromethylbenzyl C18H24F3N·HBr 398.26 Electron-withdrawing CF3 group
(+-)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine HBr 3-Chloro-4-fluorobenzyl C17H23ClFN·HBr 376.78 Halogenated substituents
endo-N,1,7,7-Tetramethyl-2-bornanamine HCl N-methyl, 1,7,7-trimethyl C11H21N·HCl 203.75 Simplified structure, reduced steric hindrance

Key Observations:

  • Hydrophobicity : The bis(p-phenylbenzyl) derivative exhibits the highest molecular weight (514.17 g/mol) and hydrophobicity due to its two aromatic substituents, which may reduce aqueous solubility compared to simpler analogs like the N-benzyl variant (279.85 g/mol) .
  • Halogenation : The 3-chloro-4-fluorobenzyl substituent combines electronegative halogens, which may influence toxicity and intermolecular interactions .

Substituent Impact on Pharmacological Potential

  • Bis(p-phenylbenzyl) Groups : The dual aromatic substituents likely enhance blood-brain barrier penetration due to increased lipophilicity, though excessive bulk may limit bioavailability.
  • Trifluoromethyl vs. Halogens : The CF3 group in the p-trifluoromethylbenzyl analog may improve metabolic resistance compared to halogenated derivatives, which could degrade into reactive intermediates .

Q & A

Advanced Research Question

  • Dose-response studies : Administer the compound intravenously (using solubility data from ) to establish therapeutic windows .
  • Behavioral assays : Use rodent models of cognitive function (e.g., Morris water maze) to correlate receptor binding () with functional outcomes .
  • Toxicology screens : Monitor off-target effects via histopathology and serum biomarkers, referencing safety data from .

Note : Include enantiomer-specific testing, as the (+)- and (-)-forms may have divergent pharmacokinetics.

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